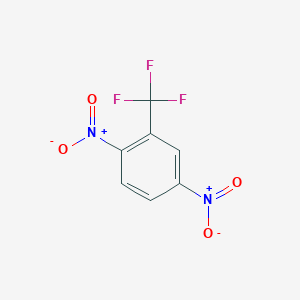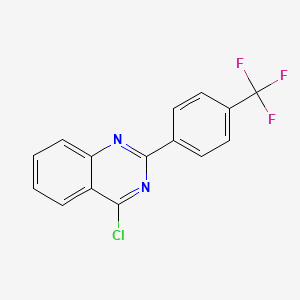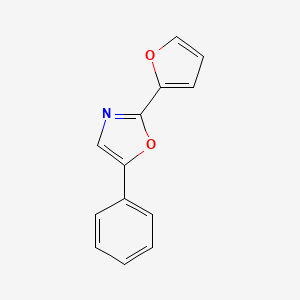
5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 2-methoxybenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include the use of a catalyst such as trifluoroacetic acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions: 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrrole-based ligands and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of bioactive molecules that target specific biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
作用机制
The mechanism of action of 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The aldehyde group can form Schiff bases with amines, leading to the formation of stable adducts that modulate the activity of target proteins. Additionally, the methoxy group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
- 2-(2-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde
- 5-(2-Methoxyphenyl)-2-furoic acid
- 2-(2-Methoxyphenyl)piperazine
Comparison: Compared to similar compounds, 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring. This substitution influences its electronic properties and reactivity, making it distinct in terms of its chemical behavior and potential applications. For example, the presence of the methoxy group at the 2-position of the phenyl ring can enhance its electron-donating ability, affecting its interactions with biological targets and its performance in electronic devices.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
5-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(8-14)13-11/h2-8,13H,1H3 |
InChI 键 |
NNNDPCUGVXCJSP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13088404.png)

![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)


![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)
